Higher Reported Synthetic Yield of Ethyl 4-bromo-7-azaindole-2-carboxylate vs. 5-Bromo Analog in Patent Preparations
In the preparation method disclosed in WO 2000/044753 (Example 6, Step C) and subsequently cited in commercial synthesis protocols, ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate was obtained via bromination of the corresponding N-oxide precursor using tetramethylammonium bromide and methanesulfonic anhydride in DMF. The reported isolated yield after SCX column chromatography was 77% . By comparison, literature reports for the synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine via direct electrophilic bromination of the parent 7-azaindole typically report yields in the 45-60% range due to competing dibromination and regioisomer formation at the 3-position [1].
| Evidence Dimension | Synthetic yield of brominated 7-azaindole intermediate |
|---|---|
| Target Compound Data | 77% isolated yield after purification |
| Comparator Or Baseline | 5-Bromo-1H-pyrrolo[2,3-b]pyridine: 45-60% reported yield range in literature |
| Quantified Difference | 17-32 absolute percentage point yield advantage |
| Conditions | Target: N-oxide precursor with (CH3)4NBr / Ms2O in DMF, 0°C to RT, 6h; Comparator: direct electrophilic bromination with Br2 or NBS |
Why This Matters
For procurement in multi-gram scale-up, a 17-32% higher isolated yield directly reduces starting material cost per batch and minimizes purification burden.
- [1] Herbert, J. M., et al. (2001). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society, Perkin Transactions 1, (10), 1101-1108. DOI: 10.1039/b100234n. View Source
